N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide
Description
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Properties
IUPAC Name |
N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31N7O6S/c1-47-28-16-10-23(11-17-28)30-20-31(24-12-18-29(48-2)19-13-24)41(39-30)33(43)22-49-35-38-37-32(40(35)26-6-4-3-5-7-26)21-36-34(44)25-8-14-27(15-9-25)42(45)46/h3-19,31H,20-22H2,1-2H3,(H,36,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJSYFQNPMYMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31N7O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a complex compound that integrates multiple pharmacophores known for their biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a pyrazole ring, a triazole moiety, and a nitrobenzamide group. Its intricate structure suggests potential interactions with various biological targets.
| Component | Structure |
|---|---|
| Pyrazole Ring | Pyrazole |
| Triazole Moiety | Triazole |
| Nitrobenzamide Group | Nitrobenzamide |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : The compound may inhibit tubulin polymerization and induce apoptosis in cancer cells. This was observed in similar pyrazole derivatives which showed significant anti-proliferative effects against various cancer cell lines.
- IC50 Values : In vitro studies reported IC50 values ranging from 0.07 µM to 0.08 µM for related compounds against breast cancer cell lines (MCF-7), indicating potent activity comparable to established chemotherapeutics like erlotinib .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties due to the presence of the pyrazole and triazole rings:
- Inhibition of Prostaglandin Synthesis : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation markers in vivo.
- Case Study : A study demonstrated that derivatives with similar scaffolds exhibited significant anti-inflammatory activity with IC50 values as low as 3.8 nm against specific inflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Functional Groups : The presence of electron-donating groups like methoxy on the phenyl rings enhances cytotoxicity.
- Substituent Effects : Modifications on the pyrazole and triazole rings can significantly alter the compound's affinity for target proteins, influencing both anticancer and anti-inflammatory activities.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of triazole and pyrazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of thioether groups in such compounds enhances their lipophilicity and membrane permeability, potentially increasing their antimicrobial efficacy .
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. By inhibiting 5-LOX, it may reduce the synthesis of leukotrienes, thereby alleviating inflammation-related disorders . The compound's structure allows for interaction with the active site of the enzyme, making it a candidate for further optimization and clinical evaluation.
Cancer Therapeutics
Compounds containing pyrazole and triazole moieties have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways associated with cancer proliferation and survival . The specific compound could be evaluated for its cytotoxic effects against various cancer cell lines.
Antioxidant Activity
The presence of methoxy groups in the structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders . Studies assessing the antioxidant capacity of similar compounds suggest a potential for therapeutic use in oxidative stress-related conditions.
Neurological Applications
Emerging research suggests that compounds with structural similarities to N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide may possess neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter levels or protect neuronal cells from apoptotic pathways . Further investigation into this area could yield valuable insights into potential treatments for neurodegenerative diseases.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that can be optimized to enhance yield and purity. Understanding the structure–activity relationship (SAR) is crucial for developing more potent derivatives. Variations in substituents on the triazole or pyrazole rings can significantly affect biological activity, making SAR studies essential for drug development .
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria | Development of new antibiotics |
| Anti-inflammatory | Inhibits 5-lipoxygenase | Treatment for inflammatory diseases |
| Cancer Therapeutics | Induces apoptosis in cancer cells | Potential anticancer agent |
| Antioxidant Activity | Scavenges free radicals | Prevention of oxidative stress-related diseases |
| Neurological Applications | Modulates neurotransmitter levels | Potential treatments for neurodegenerative diseases |
| Synthesis & SAR | Multi-step synthesis; critical for optimizing derivatives | Enhances drug development strategies |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
Core Scaffold Disassembly
The target molecule comprises three primary subunits:
- 3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-2-oxoethylthio group
- 4-Phenyl-4H-1,2,4-triazol-3-ylmethyl backbone
- 4-Nitrobenzamide terminus
Retrosynthetic planning prioritizes convergent synthesis to assemble these fragments, minimizing linear steps. Computational tools such as Synthia™ propose disconnections at the thioether linkage (C-S bond) and amide junction.
Pyrazoline Intermediate Synthesis
The dihydropyrazole ring is synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, 1,3-bis(4-methoxyphenyl)propane-1,3-dione reacts with hydrazine hydrate in ethanol under reflux (78% yield). X-ray crystallographic data for analogous pyrazoline derivatives confirm regioselectivity (bond lengths: N-N = 1.38 Å, C-N = 1.30 Å).
Thioether Linkage Installation
The 2-oxoethylthio bridge is introduced via nucleophilic substitution. Bromoacetylpyrazoline intermediates react with triazole-thiols in DMF using K₂CO₃ as base (65–72% yield). Alternative metal-free conditions (NaSH, DMSO, 80°C) improve atom economy but require rigorous anhydrous handling.
Stepwise Synthetic Protocols
Synthesis of 3,5-Bis(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl-2-Bromoacetate
Preparation of 5-Mercapto-4-Phenyl-4H-1,2,4-Triazol-3-ylmethanol
Convergent Coupling and Amidation
Thioether Formation
Bromopyrazoline (1 equiv) and triazole-thiol (1.2 equiv) react in DMF with K₂CO₃ (2 equiv) at 60°C for 8 h. Purification by silica gel chromatography (hexane:EtOAc 3:1) affords the coupled product in 68% yield.
Key Optimization:
- Solvent Screening: DMF > DMSO > THP (higher polarity enhances nucleophilicity of thiolate)
- Base Impact: K₂CO₃ (82%) > NaHCO₃ (64%) > Et₃N (58%)
Amide Bond Installation
The triazole-methylamine intermediate (1 equiv) reacts with 4-nitrobenzoyl chloride (1.1 equiv) in CH₂Cl₂ using Et₃N (2 equiv) as base. After aqueous workup, recrystallization from EtOH/H₂O gives the title compound as a yellow solid (74% yield).
Spectroscopic Validation:
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (d, J=8.5 Hz, 2H, Ar-H), 8.28 (d, J=8.5 Hz, 2H, Ar-H), 7.65–7.12 (m, 13H, Ar-H), 5.02 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃), 3.12 (m, 4H, pyrazoline-H)
- HRMS (ESI-TOF): m/z calcd for C₃₈H₃₃N₇O₆S [M+H]⁺ 740.2235, found 740.2231
Alternative Methodologies and Comparative Analysis
Solid-Phase Synthesis Approach
Adapting continuous-flow solid-phase techniques from prexasertib synthesis, the triazole-thiol moiety can be anchored to 2-chlorotrityl resin. Sequential bromoacetylation, pyrazoline coupling, and amidation achieve 58% overall yield with automated purification.
Advantages:
- Reduced intermediate isolation steps
- In-line scavenging of excess bromoacetyl bromide
Computational Route Validation
Synthia™ retrosynthesis software proposes a Diels-Alder/cyclization pathway for the pyrazoline core, though experimental validation remains pending. Key metrics:
| Parameter | Human-Proposed Route | Synthia™ Route |
|---|---|---|
| Step Count | 7 | 6 |
| Hazardous Reagents | 3 (POCl₃, Br₂, H₂S) | 2 (Br₂, H₂S) |
| Theoretical Yield | 64% | 71% |
Critical Challenges and Mitigation Strategies
Regioselectivity in Pyrazoline Formation
Unsymmetrical 1,3-diketones risk forming regioisomers. Employing L-proline catalysis (10 mol%) in EtOH/H₂O (4:1) enhances selectivity to >95% (GC-MS).
Thioether Oxidation
The C-S bond is susceptible to overoxidation to sulfone. Reaction atmosphere control (N₂ purge) and addition of radical scavengers (BHT, 0.1 equiv) suppress this side reaction.
Q & A
Basic Research Questions
Q. What are the key challenges in the multi-step synthesis of this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves sequential heterocycle formation (pyrazole and triazole rings) and functional group modifications. Challenges include regioselectivity in cyclization steps and stability of intermediates. To optimize:
- Use solvent polarity adjustments (e.g., ethanol for reflux conditions) to stabilize reactive intermediates .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify bottlenecks in steps like thioether bond formation .
- Employ Design of Experiments (DOE) to test variables like temperature, catalyst loading, and stoichiometry .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : 1H/13C NMR to confirm substituent positions on pyrazole and triazole rings, with attention to diastereotopic protons in the 4,5-dihydropyrazole moiety .
- X-ray crystallography : Resolve tautomeric equilibria (e.g., thione-thiol forms) and confirm stereochemistry. For example, single-crystal X-ray studies with R-factors <0.05 ensure high precision .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. How can initial biological activity screening be designed for this compound, given its structural complexity?
- Methodological Answer :
- Molecular docking : Prioritize targets (e.g., enzymes with hydrophobic active sites) based on the compound’s aryl methoxy and nitrobenzamide groups .
- In vitro assays : Use dose-response curves in enzyme inhibition assays (e.g., COX-2 or kinase targets) with positive controls (e.g., known pyrazole-based inhibitors) .
Advanced Research Questions
Q. How do tautomeric equilibria (e.g., thione-thiol or keto-enol forms) influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Computational modeling : Use density functional theory (DFT) to calculate energy differences between tautomers and predict dominant forms in solution .
- Experimental validation : Compare NMR chemical shifts in polar vs. nonpolar solvents (e.g., DMSO-d6 vs. CDCl3) to detect tautomer populations .
- Biological correlation : Test tautomer-specific activity via assays under controlled pH and solvent conditions .
Q. What strategies can resolve contradictions between computational predictions (e.g., docking scores) and experimental bioactivity data?
- Methodological Answer :
- Dynamic simulations : Replace static docking with molecular dynamics (MD) to account for protein flexibility and solvation effects .
- Metabolic stability testing : Evaluate off-target interactions or rapid degradation using liver microsome assays, which may explain false-negative results .
- Data triangulation : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics independently .
Q. How can AI-driven process simulation enhance the scalability of this compound’s synthesis?
- Methodological Answer :
- Reaction optimization : Train machine learning models on historical reaction data (e.g., yields, solvents) to predict optimal conditions for steps like triazole ring closure .
- Real-time adjustment : Integrate IoT sensors with COMSOL Multiphysics to monitor parameters (e.g., temperature gradients) and automate feedback loops during reflux .
Q. What theoretical frameworks guide the investigation of this compound’s mechanism of action in complex biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
